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Compound Name:
Tariquidar methanesulfonate,

hydrate

Cat. No.: B3029335 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Tariquidar (XR9576)

to P-glycoprotein (P-gp, ABCB1), a critical ATP-binding cassette (ABC) transporter responsible

for multidrug resistance (MDR) in oncology. We will explore the quantitative binding

parameters, detailed experimental protocols for their determination, and the unique molecular

mechanism of inhibition.

Introduction to P-glycoprotein and Tariquidar
P-glycoprotein is an ATP-dependent efflux pump located in the cell membrane that actively

transports a wide variety of structurally diverse xenobiotics, including many chemotherapeutic

agents, out of cells.[1][2] This action lowers the intracellular concentration of these drugs,

reducing their efficacy and conferring the MDR phenotype.[1]

Tariquidar is a potent, specific, and third-generation non-competitive inhibitor of P-gp.[1][2][3][4]

It was developed to reverse MDR by blocking the efflux function of P-gp. Unlike earlier

inhibitors, Tariquidar exhibits high affinity and specificity for P-gp with fewer interactions with

other cellular systems like cytochrome P450.[5] A distinctive feature of Tariquidar is its unique

mechanism; it stimulates P-gp's ATPase activity while simultaneously inhibiting drug transport,

effectively uncoupling the two processes.[5][6][7]
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Quantitative Binding Affinity of Tariquidar to P-
glycoprotein
The interaction between Tariquidar and P-gp has been quantified using various biochemical

and cell-based assays. The reported affinity constants, such as Kd (dissociation constant), IC₅₀

(half-maximal inhibitory concentration), and EC₅₀ (half-maximal effective concentration), can

vary based on the experimental system and assay type. A summary of key quantitative data is

presented below.

Parameter Value (nM)
Assay Type /
Context

Reference

Kd 5.1 Direct binding affinity [4]

IC₅₀ 43

Inhibition of vanadate-

sensitive ATPase

activity

[4]

IC₅₀ ~40
Inhibition of substrate

transport in vitro
[8]

EC₅₀ 487

Reversal of drug

accumulation

(restoring cytotoxic

levels)

[4]

S₅₀ ~800

Half-maximal

stimulation of ATPase

activity

[6]

Effective Conc. 25 - 80

Concentration range

for complete reversal

of drug resistance in

cell lines

[2][4]

Mechanism of Action and Binding Site
Tariquidar binds to a site within the drug-binding pocket of P-gp, located at the interface

between the two transmembrane domains (TMDs).[6][7] This interaction locks the transporter in
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a conformation where the nucleotide-binding domains (NBDs) are brought together, a state that

stimulates ATP hydrolysis.[6] However, this conformation prevents the subsequent outward-

open transition required for substrate efflux.[5][9] This mechanism explains the paradoxical

observation that Tariquidar stimulates ATPase activity while potently inhibiting transport.
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P-gp transport cycle and Tariquidar's inhibitory mechanism.

Key Experimental Protocols
The binding affinity and inhibitory potential of Tariquidar are determined using several standard

assays.

This assay measures how a compound affects the rate of ATP hydrolysis by P-gp. P-gp

substrates typically stimulate ATPase activity, and inhibitors can either stimulate or inhibit it.

Tariquidar is unique in that it stimulates hydrolysis while inhibiting transport.

Methodology:
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Preparation of Membranes: Isolate membrane vesicles from cells overexpressing P-gp (e.g.,

High Five insect cells or CHRB30 cells).[10]

Reaction Setup: In a 96-well plate, combine membrane vesicles (typically 5-10 µg of protein)

with ATPase assay buffer (e.g., 50 mM MES, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA,

2 mM DTT).

Compound Incubation: Add varying concentrations of Tariquidar (e.g., 0.1 nM to 10 µM) to

the wells. Include control wells with a known substrate (e.g., verapamil) and a vehicle control

(DMSO).

Initiate Reaction: Start the reaction by adding a final concentration of 5 mM Mg-ATP.

Incubate at 37°C for a set time (e.g., 20-40 minutes).

Measure Phosphate Release: Stop the reaction and measure the amount of inorganic

phosphate (Pi) released using a colorimetric method, such as a malachite green-based

assay.

Data Analysis: Determine the vanadate-sensitive ATPase activity by subtracting the activity in

the presence of sodium orthovanadate (a P-gp ATPase inhibitor) from the total activity. Plot

the rate of Pi release against the Tariquidar concentration to determine the S₅₀ (stimulation)

or IC₅₀ (inhibition).[6]
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Workflow for a P-glycoprotein ATPase activity assay.

This cell-based assay directly measures the ability of an inhibitor to block P-gp's efflux function,

thereby increasing the intracellular accumulation of a known P-gp substrate.

Methodology:

Cell Culture: Grow P-gp overexpressing cells (e.g., HCT-Pgp, MC26) and the corresponding

parental (non-overexpressing) cell line to confluency in multi-well plates.[4][11]

Pre-incubation: Wash the cells and pre-incubate them with a range of Tariquidar

concentrations (e.g., 1 nM to 1 µM) in assay buffer for 30-60 minutes at 37°C.

Substrate Addition: Add a fluorescent (e.g., Rhodamine-123) or radiolabeled (e.g., [³H]-

vinblastine) P-gp substrate at a fixed concentration to all wells.[4][12]
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Incubation: Incubate for a sufficient time (e.g., 60-90 minutes) to reach steady-state

accumulation.

Cell Harvesting and Lysis: Terminate the assay by washing the cells with ice-cold buffer.

Lyse the cells to release the intracellular contents.

Quantification: Measure the accumulated substrate. For fluorescent substrates, use a

fluorescence plate reader or flow cytometry (FACS).[12] For radiolabeled substrates, use

liquid scintillation counting.

Data Analysis: Normalize the signal to the protein content in each well. Plot the intracellular

substrate accumulation against the Tariquidar concentration to calculate the EC₅₀ value,

which is the concentration required to achieve 50% of the maximal substrate accumulation.

[4]

This assay uses radiolabeled Tariquidar ([³H]-Tariquidar) to directly measure its binding to P-gp

expressed in cells.

Methodology:

Cell Culture: Use paired cell lines: a parental line with low P-gp expression and a line

overexpressing P-gp (e.g., KB-3-1 and KB-8-5-11).[10]

Incubation: Incubate a known number of cells from each cell line with a low concentration

(e.g., 1 nM) of [³H]-Tariquidar at 37°C for a set time (e.g., 4 hours) to reach equilibrium.[10]

Separation: Rapidly separate the cells from the incubation medium, for example by

centrifugation through an oil layer to minimize non-specific binding.

Quantification: Lyse the cells and measure the radioactivity in the cell pellet using liquid

scintillation counting.

Data Analysis: The difference in accumulated radioactivity between the P-gp overexpressing

cells and the parental cells represents the amount of Tariquidar specifically bound to P-gp.

[10] This data can be used to calculate binding capacity (Bmax) and, with competition

experiments using unlabeled Tariquidar, the dissociation constant (Kd).
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Logical relationships in Tariquidar's action on P-gp.

Conclusion
Tariquidar is a high-affinity ligand for P-glycoprotein, with reported Kd and IC₅₀ values in the

low nanomolar range. Its clinical potential stems from its potent, non-competitive inhibition of P-

gp's drug efflux capabilities. The unique mechanism of uncoupling ATP hydrolysis from

substrate transport distinguishes it from other inhibitors and makes it a valuable tool for

studying P-gp function. The experimental protocols outlined in this guide provide a robust

framework for researchers to quantify the interaction of Tariquidar and other potential

modulators with P-glycoprotein, aiding in the continued development of strategies to overcome

multidrug resistance in clinical settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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